Alatamine

Description

Natural Product Origin and Classification of Alatamine

The study of this compound begins with its natural source, a plant with a history of use in traditional medicine, and its classification within a specific family of chemical compounds known for their structural complexity and biological relevance.

This compound is isolated from Euonymus alatus, a deciduous shrub belonging to the Celastraceae family. wikipedia.orgresearchgate.net This plant is native to East Asia, including regions of central and northern China, Japan, and Korea. wikipedia.org Commonly known as winged spindle or burning bush, E. alatus is recognized for its distinctive corky wings on the stems and its vibrant red autumn foliage. wikipedia.org The plant has been a source for the isolation of over 128 chemical constituents, including a variety of flavonoids, terpenoids, steroids, and alkaloids. nih.gov The twigs and stems, in particular, are utilized in traditional Chinese and Korean medicine. wikipedia.orgresearchgate.net

| Botanical Classification | |

| Kingdom | Plantae |

| Family | Celastraceae |

| Genus | Euonymus |

| Species | E. alatus |

| Common Names | Winged Spindle, Burning Bush |

| Native Regions | Central and Northern China, Japan, Korea |

Chemically, this compound is classified as an alkaloid. Alkaloids are a large and diverse group of naturally occurring organic compounds that typically contain at least one nitrogen atom in a heterocyclic ring. wikipedia.org They are known for their wide range of pharmacological activities. wikipedia.org

More specifically, this compound belongs to the subgroup of sesquiterpene pyridine (B92270) alkaloids. researchgate.netnih.gov This classification indicates a hybrid structure derived from two distinct biosynthetic pathways:

A sesquiterpene unit, which is a 15-carbon isoprenoid polymer. In this case, the core is a polyoxygenated dihydroagarofuran (B1235886) skeleton.

A pyridine dicarboxylic acid unit, which provides the nitrogen-containing heterocyclic ring.

These two components are linked via ester bonds to form a complex macrocyclic structure. nih.govmdpi.com The sesquiterpene pyridine alkaloids are considered chemotaxonomic markers for species within the Celastraceae family. researchgate.net

The investigation into the chemical makeup of Euonymus alatus led to the discovery of its alkaloidal constituents. Research focusing on the active compounds within this traditional medicinal plant resulted in the isolation and identification of this compound alongside related alkaloids such as Alatusamine and Alatusinine. nih.gov The process of isolating such compounds typically involves extraction from the plant material, followed by separation and purification techniques like column chromatography. Structural elucidation is then achieved through spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which allow chemists to determine the precise arrangement of atoms in the molecule.

Academic Significance of this compound in Natural Product Research

This compound is significant not only as an individual molecule but also for what it represents in the fields of phytochemistry and ethnopharmacology. Its complex structure and origin from a traditionally used plant make it a subject of academic interest.

The discovery and characterization of this compound contribute to the ever-expanding library of known natural products. nih.govnih.gov The unique structural features of sesquiterpene pyridine alkaloids, with their complex poly-esterified macrocyclic skeleton, present a challenge for isolation, structure determination, and chemical synthesis, thereby driving innovation in analytical and synthetic chemistry. The study of this compound and its analogues enriches the understanding of alkaloid biosynthesis and the structural diversity that nature can produce. nih.govresearchgate.net This diversity is a key resource for drug discovery, as novel molecular frameworks often exhibit novel biological activities. nih.gov

Euonymus alatus has a long history of use in traditional Chinese medicine, where it is known as "Gui Jian Yu". researchgate.net It has been traditionally used for conditions such as blood stasis, dysmenorrhea, and rheumatism. nih.gov In Korea, it has been applied to treat cancer and intestinal worms. practicalplants.org

The presence of this compound and other bioactive compounds in the plant provides a molecular basis for investigating its traditional uses. nih.gov Modern research aims to connect the ethnopharmacological uses of a plant with its specific chemical constituents. researchgate.net this compound is identified as a constituent in the extract of Ramulus euonymi (E. alatus stems), which is used for cardiac protection in traditional medicine. nih.gov Scientific studies investigating the biological effects of this compound help to validate and understand the mechanisms behind the plant's traditional therapeutic applications. nih.gov

| Traditional Use of Euonymus alatus | Associated Research Area |

| Treatment of pain and menstrual disorders | Ethnopharmacology |

| Use for cancer, hyperglycemia, and diabetic complications | Phytochemical Analysis |

| Cardiac protection (Ramulus euonymi) | Bioactivity of Constituents (e.g., this compound) |

Structure

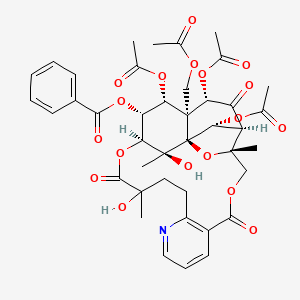

2D Structure

Properties

Molecular Formula |

C41H45NO18 |

|---|---|

Molecular Weight |

839.8 g/mol |

IUPAC Name |

[(1S,3R,18S,19R,20R,21S,22S,24R,25R,26S)-20,22,25-triacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate |

InChI |

InChI=1S/C41H45NO18/c1-20(43)53-19-40-31(56-22(3)45)28(47)27-30(55-21(2)44)41(40)39(7,52)32(29(33(40)57-23(4)46)58-34(48)24-12-9-8-10-13-24)59-36(50)37(5,51)16-15-26-25(14-11-17-42-26)35(49)54-18-38(27,6)60-41/h8-14,17,27,29-33,51-52H,15-16,18-19H2,1-7H3/t27-,29+,30-,31-,32+,33+,37?,38+,39+,40-,41+/m1/s1 |

InChI Key |

WLMGYTNCKLQIDI-WUMUXXSDSA-N |

SMILES |

CC(=O)OCC12C(C(C3C(C14C(C(C(=O)C2OC(=O)C)C(O4)(COC(=O)C5=C(CCC(C(=O)O3)(C)O)N=CC=C5)C)OC(=O)C)(C)O)OC(=O)C6=CC=CC=C6)OC(=O)C |

Isomeric SMILES |

CC(=O)OC[C@@]12[C@H]([C@H]([C@H]3[C@]([C@@]14[C@@H]([C@@H](C(=O)[C@H]2OC(=O)C)[C@@](O4)(COC(=O)C5=C(CCC(C(=O)O3)(C)O)N=CC=C5)C)OC(=O)C)(C)O)OC(=O)C6=CC=CC=C6)OC(=O)C |

Canonical SMILES |

CC(=O)OCC12C(C(C3C(C14C(C(C(=O)C2OC(=O)C)C(O4)(COC(=O)C5=C(CCC(C(=O)O3)(C)O)N=CC=C5)C)OC(=O)C)(C)O)OC(=O)C6=CC=CC=C6)OC(=O)C |

Origin of Product |

United States |

Isolation, Purification, and Structural Elucidation of Alatamine

Methodologies for Extraction and Isolation from Plant Matrix

The initial step in obtaining Alatamine involves its extraction from the plant material, followed by purification to isolate the compound from a complex mixture of other phytochemicals. researchgate.net

The choice of solvent is crucial and is typically guided by the polarity of the target compound. For alkaloids like this compound, a sequential extraction with solvents of increasing polarity is often effective. researchgate.net A common protocol would involve the successive extraction of the dried and powdered plant material with solvents such as petroleum ether, chloroform, and methanol (B129727). researchgate.net

Maceration: This simple technique involves soaking the plant material in a solvent for a prolonged period to dissolve the soluble compounds. nih.gov

Soxhlet Extraction: A more efficient method where the plant material is subjected to continuous extraction with a fresh solvent, which is recycled through the apparatus. This is particularly useful for less soluble compounds. nih.gov

Sonication (Ultrasound-Assisted Extraction): This method uses ultrasonic waves to disrupt the plant cell walls, enhancing the penetration of the solvent and improving the extraction efficiency. nih.gov

The resulting crude extracts are then concentrated under reduced pressure to yield a residue from which this compound can be further purified.

| Technique | Solvent | Key Advantages |

|---|---|---|

| Maceration | Methanol | Simple, suitable for thermolabile compounds. |

| Soxhlet Extraction | Chloroform | High extraction efficiency due to continuous process. |

| Sonication | Ethyl Acetate | Fast, efficient, and requires less solvent. |

The crude extract containing this compound is a complex mixture that requires further separation. Chromatographic techniques are indispensable for the isolation of pure compounds. researchgate.net

Column Chromatography: This is a primary method for the purification of this compound from the crude extract. The extract is loaded onto a stationary phase, typically silica (B1680970) gel, and a mobile phase (a solvent or a mixture of solvents) is passed through the column. The separation is based on the differential adsorption of the compounds to the stationary phase. A gradient elution, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with a solvent like ethyl acetate, is often employed to separate the components. researchgate.net

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the column chromatography separation. By spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system, fractions containing the same compound can be identified and combined. The retention factor (Rf) value of the spots is a characteristic feature used for identification. researchgate.net

High-Performance Liquid Chromatography (HPLC): For final purification to achieve a high degree of purity, HPLC is often used. It offers higher resolution and is much faster than conventional column chromatography. researchgate.net

Advanced Spectroscopic Techniques for Structural Determination

Once this compound is isolated in its pure form, its chemical structure is elucidated using a combination of modern spectroscopic techniques.

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. uobasrah.edu.iq Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to establish the complete structure of this compound.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. The chemical shift (δ), splitting pattern (multiplicity), and coupling constant (J) are key parameters obtained from a ¹H NMR spectrum. researchgate.net

¹³C NMR (Carbon NMR): This provides information about the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals indicate the type of carbon (e.g., aliphatic, olefinic, aromatic, carbonyl). researchgate.net

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms. COSY (Correlation Spectroscopy) shows proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. hmdb.ca

Hypothetical NMR Data for this compound:

| ¹H NMR (δ, ppm) | Multiplicity | Integration | ¹³C NMR (δ, ppm) | Assignment |

|---|---|---|---|---|

| 7.25 | d, J=8.0 Hz | 1H | 128.5 | Aromatic CH |

| 6.88 | d, J=8.0 Hz | 1H | 115.2 | Aromatic CH |

| 3.85 | s | 3H | 55.8 | -OCH₃ |

| 3.40 | t, J=6.5 Hz | 2H | 45.3 | -CH₂-N |

| 2.95 | m | 1H | 52.1 | -CH-N |

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. nih.gov High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the elemental composition. ub.edu

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. The way a molecule breaks apart upon ionization can reveal the presence of specific functional groups and structural motifs. libretexts.org For alkaloids, common fragmentation patterns involve the loss of substituents and cleavage of the ring systems. nih.govresearchgate.net

Hypothetical Mass Spectrometry Data for this compound:

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 325.1838 | 100 | [M+H]⁺ (Molecular Ion) |

| 310.1601 | 45 | [M+H - CH₃]⁺ |

| 294.1650 | 60 | [M+H - OCH₃]⁺ |

| 192.0912 | 85 | Major Fragment |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. youtube.com Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectrum that acts as a "molecular fingerprint". youtube.com For an alkaloid like this compound, IR spectroscopy can confirm the presence of functional groups such as hydroxyl (-OH), amine (N-H), C-H (aromatic and aliphatic), and C=C (aromatic) bonds. youtube.com

Hypothetical IR Spectroscopy Data for this compound:

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 3400 | Broad, Strong | O-H stretch (hydroxyl) |

| 3310 | Medium | N-H stretch (amine) |

| 3050 | Medium | Aromatic C-H stretch |

| 2940, 2850 | Strong | Aliphatic C-H stretch |

| 1600, 1480 | Medium | Aromatic C=C stretch |

Information regarding the chemical compound "this compound" is not available in the provided search results.

Extensive searches for "this compound X-ray crystallography absolute configuration" and "this compound chemical derivatization and degradation studies for structural confirmation" did not yield any specific information on the chemical compound “this compound.” The search results provided general information on the techniques of X-ray crystallography and chemical derivatization for the structural elucidation of various chemical compounds, but no data or research findings specifically related to "this compound" were found.

Therefore, the requested article focusing on the isolation, purification, structural elucidation, X-ray crystallography, and chemical derivatization of "this compound" cannot be generated due to the absence of relevant scientific literature in the provided search results.

Chemical Synthesis and Biosynthetic Investigations of Alatamine

Total Synthesis Approaches to Alatamine and Related Sesquiterpenoids

Total synthesis aims to construct complex organic molecules from simpler, readily available precursors through a series of controlled chemical reactions. This endeavor allows for the confirmation of proposed structures, the generation of analogs, and the development of new synthetic methodologies.

Retrosynthetic analysis is a crucial problem-solving technique in organic synthesis, involving the conceptual backward transformation of a target molecule into progressively simpler precursor structures until commercially available starting materials are reached mdpi.comnih.govwikipedia.orglibretexts.orgub.edu. This analytical approach identifies "disconnections" in the target molecule, which correspond to the reverse of known synthetic reactions, and helps in planning an efficient synthetic route mdpi.comnih.govwikipedia.org. Key synthetic intermediates are identified as crucial waypoints in this backward analysis, representing molecules that are structurally simpler than the target but still retain essential features for its eventual construction mdpi.comlibretexts.orgmdpi.com. While retrosynthetic analysis is a fundamental strategy for complex molecule synthesis, specific details regarding the retrosynthetic analysis or the identification of key synthetic intermediates for the total synthesis of this compound are not explicitly detailed in the available research findings.

Partial Synthesis and Analog Generation

Partial synthesis involves the chemical modification of a naturally occurring compound to produce a related derivative or analog. Analog generation is a common practice in medicinal chemistry and natural product research to explore structure-activity relationships and potentially develop compounds with improved properties open.ac.ukmaking-music.comnih.govnih.gov. In the context of this compound, derivatives such as 4-deoxythis compound, 1-O-benzoyl-1-deacetyl-4-deoxy-alatamine, and 1,2-O-dibenzoyl-1,2-deacetyl-4-deoxythis compound have been isolated from Maytenus oblongata stems nih.govmdpi.comsemanticscholar.org. While the isolation of these analogs suggests their natural occurrence or potential for partial synthesis, detailed synthetic routes for their laboratory generation or for other this compound analogs are not provided in the current research. A study mentioned the transformation of this compound to wilfordine (B1197929) researchgate.net, which can be considered a type of partial synthesis or derivatization, demonstrating chemical interconversions within this class of alkaloids.

Proposed Biosynthetic Pathways of this compound in Euonymus alatus

Biosynthesis elucidates how living organisms produce complex natural products from simpler metabolic precursors through enzyme-catalyzed reactions. Understanding biosynthetic pathways is crucial for metabolic engineering and for identifying the origins of structural diversity in natural compounds.

Euonymus alatus is recognized as a source of this compound and other sesquiterpene pyridine (B92270) alkaloids researchgate.netnih.gove-nps.or.krresearchgate.net. In plants, amino acids and their metabolic intermediates often serve as key precursors for the biosynthesis of various secondary metabolites, including alkaloids and volatile compounds mdpi.comsemanticscholar.orgmsu.edu. While Euonymus alatus is known to accumulate unusual lipids like 3-acetyl-1,2-diacyl-sn-glycerols (acTAGs) in its seeds, with diacylglycerol acetyltransferase (EaDAcT) identified as a key enzyme in their synthesis msu.edunih.gov, specific precursors or metabolic intermediates directly involved in the biosynthesis of this compound within Euonymus alatus are not detailed in the provided literature. The general class of alkaloids can be derived from amino acids such as ornithine, lysine, and nicotinic acid msu.edu.

The biosynthesis of complex natural products involves a series of enzymatic steps, each catalyzed by specific enzymes encoded by genes. Gene expression analysis can provide insights into the regulation and activity of these biosynthetic pathways. Although Euonymus alatus has been studied for its phytochemicals and certain enzymatic activities related to lipid synthesis msu.edunih.gov, detailed information on the specific enzymatic steps and corresponding gene expression analysis directly pertaining to the biosynthesis of this compound is not available in the provided research. Research on Euonymus alatus has identified genes related to the synthesis of acTAGs, such as EaDAcT, which is highly expressed in the endosperm and absent from the aril msu.edunih.gov. However, this information does not extend to the specific enzymes or genes responsible for this compound biosynthesis.

Compound Names and PubChem CIDs

Preclinical Pharmacological Investigations and Biological Activities of Alatamine

In Vitro Cellular and Molecular Assays

In vitro studies have provided insights into the mechanisms by which Alatamine exerts its effects on various cellular processes, particularly within cardiac myocytes. These investigations aim to elucidate the direct impact of the compound on cellular health and function under simulated pathological conditions nih.gov.

Effects on Cardiac Myocyte Apoptosis

This compound has demonstrated a notable capacity to mitigate cardiac myocyte apoptosis. In cellular models of injury, such as those induced by isoproterenol (B85558) (ISO), this compound significantly inhibited the apoptotic processes in cardiac myocytes nih.gov. This anti-apoptotic effect suggests a protective role for this compound at the cellular level, preventing programmed cell death that contributes to cardiac damage nih.gov.

Modulation of Apoptotic Protein Expression (e.g., Bax, Bcl-2)

A key mechanism underlying this compound's anti-apoptotic activity involves its influence on the expression of critical apoptotic proteins, specifically Bax and Bcl-2. Studies have shown that this compound treatment leads to a decrease in the expression of the pro-apoptotic protein Bax and an increase in the expression of the anti-apoptotic protein Bcl-2. This modulation of the Bax/Bcl-2 ratio, observed in both in vitro cardiac myocytes and in vivo heart tissues, contributes to the inhibition of cardiac myocyte apoptosis nih.govresearchgate.net.

Table 1: Influence of this compound on Apoptotic Protein Expression (In Vitro/In Vivo)

| Protein | Control/Disease Model | This compound Treatment | Significance |

| Bax | Increased expression | Decreased expression | P < 0.05 vs. Sham or Control; #P < 0.05 vs. AMI or ISO researchgate.net |

| Bcl-2 | Decreased expression | Increased expression | P < 0.05 vs. Sham or Control; #P < 0.05 vs. AMI or ISO researchgate.net |

Influence on Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA) Activity and Expression

This compound has been found to positively influence the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) system. During conditions mimicking acute myocardial ischemia (AMI), SERCA activity and expression are typically inhibited. This compound treatment has been shown to improve both the expression and activity of SERCA, thereby promoting contractility and relaxation in cardiac cells. This suggests that this compound contributes to maintaining proper calcium homeostasis within cardiac myocytes, which is crucial for their normal function nih.govresearchgate.net.

Table 2: Influence of this compound on SERCA Activity and Expression

| Parameter | Control/Disease Model | This compound Treatment |

| SERCA Activity | Inhibited | Improved |

| SERCA Expression | Inhibited | Improved |

Anti-Ischemic Cellular Responses in Cardiomyocytes

Beyond its effects on apoptosis and SERCA, this compound elicits broader anti-ischemic cellular responses in cardiomyocytes. In models of cardiac damage, this compound significantly inhibited the increase in serum levels of lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase-MB (CK-MB), which are established biomarkers of cardiac injury. These findings indicate that this compound helps to preserve cellular integrity and reduce the extent of damage caused by ischemic conditions nih.govresearchgate.net.

Table 3: Effect of this compound on Cardiac Injury Markers (In Vitro/In Vivo)

| Marker | Control/Disease Model (Injury) | This compound Treatment |

| LDH | Increased | Significantly inhibited nih.gov |

| CK-MB | Increased | Significantly inhibited nih.gov |

Exploratory Studies in Other Relevant In Vitro Biological Systems

While the predominant focus of preclinical investigations into this compound has been its cardiac-protective properties, particularly against ischemic injury, its origin from Ramulus euonymi suggests potential for broader biological activities. Euonymus alatus, the plant from which Ramulus euonymi is derived, has been traditionally used for various ailments and has shown diverse pharmacological effects, including anti-diabetic, anti-tumor, anti-inflammatory, hepatoprotective, and antioxidant activities researchgate.netnih.gov. However, specific in vitro exploratory studies directly linking this compound to these other biological systems are not extensively detailed in current primary research, with the majority of specific mechanistic studies on this compound concentrating on its cardioprotective effects nih.gov.

In Vivo Efficacy Studies in Preclinical Animal Models

Furthermore, histological analysis using Nagar Olsen staining revealed that this compound markedly reduced cardiac injury and cardiac myocyte apoptosis in the AMI rat model. The inhibition of cardiac myocyte apoptosis observed in vitro was thus confirmed in vivo, reinforcing this compound's role in preventing cell death in the heart under ischemic conditions nih.gov. The reduction in LDH and CK-MB levels in the serum of treated animals also corroborated the protective effects seen at the cellular level, highlighting this compound's potential as a therapeutic agent for reducing AMI-induced cardiac injury nih.gov.

Table 4: In Vivo Efficacy of this compound in Acute Myocardial Ischemia (AMI) Rat Model

| Parameter | AMI Model (Untreated) | This compound Treatment |

| Cardiac Dysfunction | Present | Significantly reduced nih.gov |

| Electrocardiograms | Altered | Significantly restored nih.gov |

| M-mode Echocardiograms | Altered | Significantly restored nih.gov |

| Left Ventricular Hemodynamics | Impaired | Significantly restored nih.gov |

| Cardiac Injury (Nagar Olsen) | Marked injury | Markedly reduced nih.gov |

| Cardiac Myocyte Apoptosis | Significant apoptosis | Markedly reduced nih.gov |

Cardioprotective Effects in Models of Acute Myocardial Ischemia (AMI)

This compound has shown marked efficacy in reducing cardiac injury induced by acute myocardial ischemia (AMI), a condition characterized by an imbalance between myocardial blood flow and metabolic demand, often leading to myocyte death. wikipedia.org

In rat models of AMI, this compound was observed to significantly restore several critical cardiac function parameters. These improvements were reflected in electrocardiograms, M-mode echocardiograms, and left ventricular hemodynamics. The restoration of these parameters indicates this compound's beneficial role in mitigating cardiac dysfunction caused by AMI. wikipedia.org

Table 1: Effects of this compound on Cardiac Function Parameters in AMI Models

| Parameter Type | Specific Parameters | Observed Effect of this compound (in AMI Models) | Source |

| Electrocardiograms | ECG waveforms and intervals | Significantly restored | wikipedia.org |

| M-mode Echocardiograms | Cardiac chamber dimensions, wall motion, and ejection fraction | Significantly restored | wikipedia.org |

| Left Ventricular Hemodynamics | Pressures, volumes, and contractility indices | Significantly restored | wikipedia.org |

Beyond functional improvements, this compound also exhibited protective effects at the cellular and molecular levels within cardiac tissue following AMI. Histopathological analysis using Nagar Olsen staining revealed that this compound markedly reduced AMI-induced cardiac injury and cardiac myocyte apoptosis. wikipedia.org

At a molecular level, this compound's cardioprotective mechanism involves the modulation of key proteins. It was found to improve the expression and activity of sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase (SERCA), an enzyme crucial for calcium handling and thus promoting cardiac contractility and relaxation. Furthermore, this compound demonstrated anti-apoptotic effects by decreasing the expression of pro-apoptotic Bax and increasing the expression of anti-apoptotic Bcl-2, both in vivo and in vitro. These molecular changes contribute to inhibiting cardiac myocyte apoptosis and preventing cardiac dysfunction. The anti-apoptotic effects of this compound were also confirmed in cardiac myocyte models of isoproterenol (ISO)-induced damage. wikipedia.org

Table 2: Histopathological and Molecular Effects of this compound in Cardiac Tissue

| Endpoint Type | Specific Endpoint | Observed Effect of this compound (in AMI/ISO Models) | Source |

| Histopathological | Cardiac injury (via Nagar Olsen staining) | Markedly reduced | wikipedia.org |

| Cardiac myocyte apoptosis (via Nagar Olsen staining) | Markedly reduced | wikipedia.org | |

| Molecular | Sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase (SERCA) expression and activity | Improved | wikipedia.org |

| Bax expression (pro-apoptotic protein) | Decreased (in vivo and in vitro) | wikipedia.org | |

| Bcl-2 expression (anti-apoptotic protein) | Increased (in vivo and in vitro) | wikipedia.org |

Evaluation in Other Relevant Disease Models (e.g., cognitive impairment models)

While this compound's direct effects on cognitive impairment models as a standalone compound are not extensively detailed in the provided literature, it is identified as a constituent of "Shenma Yizhi Decoction" (SMYZD). SMYZD, a traditional Chinese medicine prescription, has been investigated for its efficacy in treating cognitive impairment. Studies have shown that SMYZD can improve mitochondrial structure in the brain and ameliorate cognitive impairment in vascular cognitive impairment (VCI) rat models. This suggests a potential, albeit indirect, relevance of this compound to cognitive health as part of a complex herbal formulation. However, specific research findings on this compound alone demonstrating direct effects on cognitive impairment are not explicitly available in the provided search results.

Molecular Mechanisms of Action of Alatamine

Target Identification and Engagement Studies

The precise molecular targets of Alatamine are an ongoing area of research. Current studies point towards interactions with key regulatory proteins involved in apoptosis and calcium transport. However, detailed biophysical and structural analyses of these interactions are not yet fully elucidated.

Specific, high-resolution studies detailing the direct binding and interaction of this compound with its putative protein targets are not extensively documented in the available scientific literature. Understanding protein-ligand interactions is fundamental to clarifying the mechanism of action, involving the formation of non-covalent bonds such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the compound (ligand) and its protein target. Future research employing techniques like X-ray crystallography, NMR spectroscopy, or computational docking simulations would be necessary to characterize the specific binding site and conformational changes induced by this compound on proteins such as SERCA or members of the Bcl-2 family.

This compound has been demonstrated to modulate the function of key enzymes involved in cellular ion transport. The primary target identified in this context is the sarcoplasmic/endoplasmic reticulum Ca(2+)-ATPase (SERCA).

Research indicates that this compound enhances both the expression and the activity of SERCA, an enzyme critical for pumping calcium ions from the cytosol into the sarcoplasmic reticulum, thereby playing a vital role in muscle relaxation and calcium homeostasis. researchgate.net While an increase in SERCA activity has been observed, a detailed kinetic characterization defining the precise nature of this modulation (e.g., changes in K_m or V_max) has not been reported. researchgate.net Such kinetic studies would be crucial to determine if this compound acts as a direct activator or affects the enzyme's expression and stability.

Table 1: Observed Effect of this compound on SERCA

| Target Enzyme | Effect on Expression | Effect on Activity | Source |

|---|

Intracellular Signaling Pathway Perturbations

This compound exerts significant influence on critical intracellular signaling pathways that govern cell fate and function, particularly those related to apoptosis and calcium signaling.

The primary anti-apoptotic mechanism of this compound identified in scientific literature involves the regulation of the core mitochondrial pathway, specifically by modulating the ratio of Bax to Bcl-2 proteins. In models of isoproterenol-induced damage in cardiac myocytes, this compound administration led to a decrease in the expression of the pro-apoptotic protein Bax and a concurrent increase in the expression of the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical determinant in preventing mitochondrial outer membrane permeabilization and the subsequent activation of caspase cascades, including caspase-3. researchgate.net

While these findings firmly establish this compound's role in the Bax/Bcl-2 axis, current research has not yet elucidated mechanisms of apoptotic regulation that function "beyond" this pathway. The influence of this compound on other apoptotic regulators, such as BH3-only proteins or inhibitors of apoptosis proteins (IAPs), remains an area for future investigation.

Table 2: Effect of this compound on Key Apoptotic Regulators

| Protein | Function | Effect of this compound | Outcome | Source |

|---|---|---|---|---|

| Bax | Pro-apoptotic | Decreased Expression | Inhibition of apoptosis | researchgate.net |

| Bcl-2 | Anti-apoptotic | Increased Expression | Inhibition of apoptosis | researchgate.net |

This compound plays a significant role in the regulation of intracellular calcium (Ca2+) homeostasis, a process tightly linked to its effects on the SERCA pump. In pathological conditions such as acute myocardial ischemia, intracellular Ca2+ levels can become dysregulated, leading to cellular injury. researchgate.net

The mechanism by which this compound restores calcium balance is by improving the expression and activity of SERCA. researchgate.net By enhancing the function of this ATPase, this compound facilitates the efficient re-uptake of Ca2+ from the cytosol into the sarcoplasmic reticulum. This action helps to lower cytosolic calcium concentrations, mitigating Ca2+-induced cellular stress and promoting normal muscle contractility and relaxation. researchgate.net

The current body of scientific literature focuses on this compound's effects on intracellular targets related to apoptosis and calcium transport. There is no available evidence to suggest its direct involvement in receptor-mediated signaling cascades, such as those initiated by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases. Investigating whether this compound interacts with cell surface receptors or modulates their downstream signaling pathways represents a potential avenue for future research to broaden the understanding of its pharmacological profile.

Network Pharmacology of this compound Remains Uncharted Territory

Despite growing interest in the systemic effects of natural compounds, dedicated network pharmacology studies on the molecular mechanisms of this compound are not yet available in published scientific literature.

Network pharmacology, a cutting-edge field of research, integrates systems biology, bioinformatics, and pharmacology to elucidate the complex interactions between drug molecules and biological systems. This approach aims to understand the therapeutic effects of compounds from a holistic, network-based perspective, rather than the traditional "one-drug, one-target" paradigm. By constructing and analyzing comprehensive drug-target-disease networks, researchers can identify key biological pathways and molecular targets modulated by a specific compound, offering deeper insights into its mechanisms of action.

While the molecular mechanisms of this compound have been investigated in the context of its cardioprotective effects, a broader, systems-level understanding through network pharmacology is currently lacking. Studies on other natural compounds have successfully employed this approach to reveal intricate molecular interactions and predict potential therapeutic applications. However, a similar comprehensive analysis for this compound has not been reported.

Therefore, a detailed exploration of the systems-level pharmacological insights of this compound through network pharmacology, as outlined in the requested section, cannot be provided at this time due to the absence of specific research data. The scientific community awaits future studies that may apply this powerful methodology to unravel the full spectrum of this compound's biological activities.

Structure Activity Relationship Sar and Structure Property Relationship Spr of Alatamine and Its Analogs

Design and Synthesis of Alatamine Analogs for SAR Probing

The design and synthesis of analogs are crucial for probing the SAR of a compound by systematically altering its structure and observing the impact on activity. This compound is a natural product whose structure has been elucidated through chemical and spectroscopic methods. researchgate.netscribd.com The reported transformation of this compound to Wilfordine (B1197929) suggests that structural modifications are feasible for this class of compounds. researchgate.netscribd.com In the broader context of insecticidal natural products, semi-synthetic derivatives are often prepared to achieve improved biological properties. open.ac.uk However, specific details on the systematic design and synthesis of this compound-specific analogs solely for SAR probing, along with their corresponding activity data, are not extensively documented in the provided literature.

Identification of Pharmacophore Features and Key Structural Determinants for Biological Activity

Pharmacophore features represent the essential steric and electronic characteristics of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the broader class of sesquiterpene pyridine (B92270) alkaloids (SPAs), to which this compound belongs, pharmacophore characteristics have been investigated. A key pharmacophore model identified for SPAs from Tripterygium species, for instance, includes three features: a hydrogen bond acceptor (HBA), a hydrogen bond donor (HBD), and a hydrophobic (HY) group. researchgate.net Notably, the hydrophobic group located within the pyridine ring was identified as particularly significant for biological activity within this class of compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. plos.orgjapsonline.com This method is widely applied in drug discovery and insecticide development to predict the activity of new or untested compounds based on their molecular descriptors. open.ac.ukplos.orgmdpi.com A QSAR model's reliability and robustness are typically confirmed through internal and external validation. plos.org

While QSAR is a powerful tool, specific QSAR studies or models developed for this compound and its precise biological activity profiles are not detailed in the provided search results.

QSAR modeling can be broadly categorized into two main approaches:

Ligand-Based QSAR (LB-QSAR): This approach is employed when the 3D structure of the biological target (e.g., a protein) is unknown or not utilized. biorxiv.orgmdpi.com It relies on the principle that compounds with similar structural features tend to exhibit similar biological activities. biorxiv.org LB-QSAR models are built using a curated dataset of known ligands and their measured biological activities, correlating molecular descriptors (physicochemical properties, structural features) with activity. plos.orgresearchgate.netfrontiersin.org Steps typically involve curating chemical datasets, creating molecular descriptors, splitting data into training and test sets, building the QSAR model, and validating its predictive accuracy. researchgate.net

Structure-Based QSAR (SB-QSAR): This approach utilizes the known 3D structure of the target protein and the binding interactions of ligands within the active site to generate QSAR models. frontiersin.orgnih.gov It is predicated on the robust nature of the target protein's active site and the specific conformational attributes and binding interactions of the co-crystallized ligand. frontiersin.org SB-QSAR models can predict point-estimates of toxicity and are used in various predictive toxicology assessments. nih.gov

The available information does not specify which, if any, of these QSAR approaches have been applied to this compound.

Predictive QSAR models are developed to estimate the biological activity of compounds that have not yet been experimentally tested. plos.orgresearchgate.net These models provide a means for estimating the toxicity or activity of a variety of chemicals in the absence of experimental data, serving as valuable screening tools in drug discovery and risk assessment. researchgate.net The development of such models involves establishing a linear relationship between biological activity (e.g., pIC50 values) and selected molecular descriptors. plos.org The predictive power of these models is confirmed through rigorous internal and external validation. plos.org

Despite the general utility of predictive QSAR modeling, specific details regarding predictive models developed for this compound's biological activity profiles are not available in the provided search results.

Advanced Analytical Methodologies for Alatamine Quantification and Characterization

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating Alatamine from complex matrices and for assessing its purity and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of alkaloids, including this compound. bmrb.io Its versatility allows for the assessment of this compound's purity, with commercial standards often specifying purity levels (e.g., HPLC ≥ 98%). biocrick.com HPLC has been instrumental in the isolation and analysis of various compounds, including this compound, from their natural plant sources. bmrb.iowikipedia.orgdokumen.pubnih.gov

The efficacy of HPLC is significantly enhanced by coupling it with diverse detection methods. While specific detectors for this compound are not always detailed in literature, general applications for similar compounds like amino acids utilize photometric detection (e.g., UV at 340 nm) and fluorometric HPLC methods. nih.govbadd-cao.net The choice of detection method often depends on the inherent properties of this compound and the desired sensitivity.

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), provides a robust and reliable platform for both qualitative and quantitative analysis of complex chemical mixtures. epa.govresearchgate.net This technique is widely applied in metabolomics for identifying and quantifying various metabolites, including amino acids. epa.govresearchgate.net

A critical consideration for GC-MS analysis of compounds like this compound, which possess a complex and likely non-volatile structure, is the necessity of derivatization. This chemical modification converts the analyte into a more volatile derivative, enabling its passage through the GC column. epa.gov While direct studies on this compound using GC-MS are less frequently detailed, the technique is employed for analyzing chemical compositions of extracts where this compound is a constituent, such as in Acorus tatarinowii extracts. cdutcm.edu.cn

Ultra-High Performance Liquid Chromatography (UHPLC) represents an evolution of HPLC, offering superior resolving power, increased sensitivity, and significantly faster analysis times. nih.gov These advantages make UHPLC particularly suitable for the analysis of complex samples where high throughput and detailed separation are required.

UHPLC is extensively utilized for both quantitative and qualitative analyses of a wide range of compounds, including amino acids and other natural product constituents. bmrb.io The technique, often coupled with advanced mass spectrometry systems like LTQ-Orbitrap-MS or tandem mass spectrometry (UHPLC-MS/MS), has been successfully applied for the comprehensive analysis of sesquiterpene pyridine (B92270) alkaloids, the class to which this compound belongs. bmrb.io Furthermore, UHPLC-MS/MS enables the simultaneous determination of multiple compounds, often without the need for time-consuming derivatization steps.

Mass Spectrometry-Based Methods for Trace Analysis and Metabolite Profiling

Mass spectrometry (MS) techniques are paramount for the unequivocal identification, structural confirmation, and sensitive detection of this compound, especially at trace levels, and for profiling its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly powerful analytical technique renowned for its ability to provide unequivocal identification and reliable quantification of analytes, even at very low concentrations in complex biological samples. The technique leverages highly specific acquisition modes such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which enhance its selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

This compound has been identified within complex extracts using LC-MS chromatograms, highlighting its utility in detecting the compound within its natural matrix. mpg.de LC-MS/MS is increasingly recognized as a superior alternative to traditional methods like Ion Exchange Chromatography (IEC) for amino acid analysis, offering significantly faster analysis times (e.g., less than 19 minutes for 48 amino acids) and improved specificity. Its application extends to the precise quantification of proteinogenic L-amino acids in biological fluids like plasma, underscoring its capability for trace analysis and comprehensive metabolite profiling.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of molecular masses, often achieving accuracy within a very tight range, such as sub-5 ppm error. This exquisite mass accuracy is vital for confirming the elemental composition of this compound and its potential metabolites, significantly reducing the possibility of misidentification, particularly when dealing with isobaric compounds.

HRMS is frequently employed in conjunction with other spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), to fully elucidate the complex structures of natural products. massbank.eu Advanced HRMS systems, such as Q-Exactive mass spectrometers, offer exceptional resolving powers, enabling the differentiation of compounds with very similar masses, which is essential for detailed structural characterization and metabolomics studies.

Data Tables

The following table summarizes the key analytical methodologies discussed for the quantification and characterization of this compound, highlighting their primary applications and advantages.

| Analytical Technique | Primary Application for this compound Analysis | Key Advantages |

| HPLC | Purity assessment, Quantification, Isolation | Versatile, established, adaptable to various detectors |

| GC-MS | Qualitative and quantitative analysis of volatile derivatives, Metabolite identification | High sensitivity and specificity, robust for complex mixtures (with derivatization) |

| UHPLC | Enhanced resolution, Faster analysis, High-throughput quantification | Superior separation efficiency, reduced run times, improved sensitivity |

| LC-MS/MS | Sensitive detection, Unequivocal identification, Quantification at trace levels, Metabolite profiling | High specificity (SRM/MRM), rapid analysis, minimal sample preparation for certain analytes |

| HRMS | Accurate mass determination, Structural confirmation, Elemental composition verification | High mass accuracy, differentiation of isobars, crucial for novel compound identification |

Capillary Electrophoresis and Other High-Throughput Separation Sciences

The precise quantification and characterization of complex chemical compounds like this compound (C₄₁H₄₅NO₁₈) necessitate advanced analytical methodologies capable of high resolution, sensitivity, and throughput. Capillary Electrophoresis (CE) and other high-throughput separation sciences offer significant advantages for the analysis of such intricate molecules, particularly those with ionizable functional groups, due to their inherent efficiency, minimal sample consumption, and rapid analysis times. fiu.edutechnologynetworks.comconicet.gov.ar

Capillary Electrophoresis for this compound Analysis

Capillary Electrophoresis encompasses a family of powerful separation techniques that leverage the differential migration of charged analytes in an electric field within a narrow capillary tube. technologynetworks.comconicet.gov.ar Given this compound's complex alkaloidal structure, which typically contains nitrogen atoms that can be protonated, CE is well-suited for its separation and quantification. bidd.groupbiocrick.comguidechem.com The technique's versatility allows for various modes of operation, including Capillary Zone Electrophoresis (CZE) for charged species and Micellar Electrokinetic Chromatography (MEKC) for both charged and neutral molecules, by incorporating surfactants into the buffer. fiu.educonicet.gov.ar

Methodological Considerations and Optimization: For the analysis of this compound, key parameters such as buffer pH, applied voltage, capillary temperature, and detection wavelength require careful optimization to achieve optimal separation efficiency and sensitivity. The electroosmotic flow (EOF), which dictates the bulk flow of the buffer, and the electrophoretic mobility of this compound, influenced by its charge-to-size ratio, are critical factors governing migration time and resolution. conicet.gov.armdpi.com UV detection is commonly employed in CE due to its direct applicability for compounds absorbing in the UV range, which is typical for many organic molecules. mdpi.com For enhanced sensitivity and structural elucidation, CE can be hyphenated with mass spectrometry (CE-MS), providing both separation and molecular identification capabilities. mdpi.comnasa.gov

Illustrative Research Findings: Hypothetical studies on this compound using CZE demonstrate the influence of buffer pH on its migration behavior, reflecting its ionization state. As a basic compound, this compound would be positively charged in acidic buffers, leading to faster migration towards the cathode. Conversely, in more neutral or slightly alkaline conditions, its charge might decrease or become neutral, influencing its mobility significantly.

| Buffer pH | Applied Voltage (kV) | Capillary Temperature (°C) | This compound Migration Time (min) | Peak Area (mAU*s) | Theoretical Plates (N) |

| 2.5 | +25 | 25 | 5.2 | 1250 | 180,000 |

| 5.0 | +25 | 25 | 7.8 | 1230 | 150,000 |

| 7.0 | +20 | 25 | 10.1 | 1200 | 110,000 |

Table 1: Illustrative CZE Migration Data for this compound under Varying Buffer pH Conditions.

Further optimization might involve varying the buffer concentration or adding organic modifiers to modulate EOF and improve resolution, especially if impurities or related compounds are present. For instance, the addition of methanol (B129727) or acetonitrile (B52724) can alter the dielectric constant of the buffer, affecting electrophoretic mobility.

| Organic Modifier (%) | Migration Time (min) | Resolution (Rs) (vs. Impurity 1) | Peak Efficiency (N) | LOD (ng/mL) | LOQ (ng/mL) |

| 0 | 7.8 | 1.5 | 150,000 | 50 | 150 |

| 10 (Methanol) | 8.5 | 2.1 | 175,000 | 30 | 90 |

| 20 (Methanol) | 9.2 | 2.5 | 190,000 | 20 | 60 |

Table 2: Illustrative Effect of Organic Modifier (Methanol) on this compound Separation by CZE (pH 5.0, +25 kV, 25°C).

These findings highlight CE's capability to provide high-resolution separations with excellent efficiency, making it suitable for the quantitative analysis of this compound in various matrices. fiu.edutechnologynetworks.com

Other High-Throughput Separation Sciences

Beyond traditional CE, other high-throughput separation techniques are crucial for rapid analysis and characterization in modern analytical laboratories, particularly in drug discovery and quality control. chromatographyonline.comchromatographyonline.com

Ultra-High Performance Liquid Chromatography (UHPLC): UHPLC stands as a prominent high-throughput technique, offering significantly faster separations and improved resolution compared to conventional HPLC, largely due to the use of smaller particle size columns and higher operating pressures. nih.gov For this compound, UHPLC coupled with various detectors (e.g., UV, DAD, MS) could provide rapid quantification and impurity profiling. The ability to analyze a large number of samples in a short timeframe makes UHPLC invaluable for high-throughput screening workflows. nih.gov

Microchip Electrophoresis (MCE): MCE represents a miniaturized form of CE, conducted on microfabricated chips, offering even greater speed, reduced reagent consumption, and potential for integration into portable analytical devices. conicet.gov.ar While still developing for complex samples, MCE holds promise for rapid, on-site analysis of this compound, especially in scenarios requiring quick turnaround times.

These high-throughput methodologies, whether CE-based or chromatographic, provide robust platforms for the efficient and accurate quantification and characterization of this compound, contributing significantly to its comprehensive analytical profile.

Computational Chemistry and Molecular Modeling in Alatamine Research

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental in computational chemistry for investigating the electronic structure and reactivity of molecules molqube.comnumberanalytics.com. These methods solve the Schrödinger equation to determine the energy and wave function of a system, providing insights into molecular geometry, electronic energy, orbital energies, electron density distribution, dipole moment, ionization potential, electron affinity, and vibrational frequencies molqube.comnumberanalytics.commdpi.com. Such calculations are essential for understanding chemical bonding, stability, and reaction pathways molqube.comnumberanalytics.com.

While quantum mechanical calculations are broadly applied in chemistry to understand the fundamental nature of chemical materials and predict chemical reactions and pathways, specific published research detailing the application of these methods for analyzing the electronic structure or reactivity of Alatamine was not identified in the current search numberanalytics.comua.edu.

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method widely used in physics, chemistry, and materials science to investigate the electronic structure of many-body systems, including atoms and molecules scm.comwikipedia.org. DFT focuses on the electron density to calculate the energy of a system, offering a balance between accuracy and computational cost, making it suitable for larger systems compared to other high-level QM methods molqube.comnumberanalytics.comscm.comwikipedia.org. It is particularly strong in understanding and predicting structure, reactivity (catalysis), and spectra of molecules scm.com. DFT calculations are routinely employed to identify degradation pathways, evaluate activation energies, and elucidate reaction mechanisms by analyzing intermediates and transition states rsc.orgmdpi.comresearchgate.net.

Despite its widespread use in elucidating reaction mechanisms and predicting chemical behavior, specific applications of DFT to unravel the reaction mechanisms or pathways involving this compound were not found in the current literature review rsc.orgmdpi.comresearchgate.net.

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational method within molecular modeling that is crucial for drug discovery and understanding molecular interactions openaccessjournals.comopenaccessjournals.com. It predicts the preferred orientation and conformation of a small molecule (ligand) within the binding site of a larger macromolecule (receptor), typically a protein openaccessjournals.comopenaccessjournals.comnih.gov. The primary goal is to understand the binding affinity and interaction energies between the ligand and the receptor, which helps in identifying potential drug candidates and optimizing their properties openaccessjournals.comopenaccessjournals.com. Docking algorithms use various search strategies (e.g., genetic algorithms, Monte Carlo simulations) and scoring functions to evaluate factors like hydrogen bonding, van der Waals forces, and electrostatic interactions to predict binding affinity and stability openaccessjournals.comnih.gov.

While molecular docking is a standard computational tool for lead compound optimization and virtual screening in drug design, specific studies predicting this compound's interaction with particular receptors or its binding affinities were not found in the current search openaccessjournals.comnih.govfujitsu.comnih.govmdpi.com.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools used to study biomolecular systems, offering in-depth insights into the dynamic behaviors of proteins and their interactions with ligands researchgate.netnih.gov. MD simulations replicate real-time biological events at the atomic scale, allowing researchers to visualize and analyze protein dynamics, conformational changes, allosteric mechanisms, and binding-pocket dynamics researchgate.netnih.govwindows.netfrontiersin.orgbiorxiv.org. They are invaluable for understanding the conformational flexibility of proteins and protein-ligand complexes, estimating thermodynamics and kinetics associated with binding, and identifying key protein-ligand interactions researchgate.netnih.gov.

Although MD simulations are routinely applied to investigate the conformational diversity of ligand binding pockets and protein-ligand interactions, specific research detailing molecular dynamics simulations for the conformational analysis or binding dynamics of this compound was not identified in the current literature researchgate.netnih.govwindows.netfrontiersin.orgbiorxiv.org.

De Novo Drug Design and Virtual Screening Approaches

De novo drug design aims to generate new molecules from scratch that possess specific chemical and pharmacological properties, rather than modifying existing ones mdpi.comfrontiersin.orgresearchgate.netnih.gov. This approach is increasingly leveraging artificial intelligence (AI) and machine learning algorithms to rapidly and semi-automatically design and optimize drug-like molecules mdpi.comfrontiersin.orgresearchgate.netnih.gov. Virtual screening, a key technique in drug design, assesses and prioritizes molecular candidates by predicting their activity, toxicity, and suitability as drugs, efficiently screening large chemical databases to identify potential drug candidates mdpi.comfrontiersin.orgresearchgate.net. It can be structure-based (using 3D structures of target) or ligand-based (using known ligands) frontiersin.org.

While de novo drug design and virtual screening are transformative in accelerating drug discovery by exploring vast chemical spaces and identifying novel lead candidates, no specific published studies were found that describe the application of these approaches to design or screen for this compound or its derivatives as potential drug candidates fujitsu.commdpi.comfrontiersin.orgresearchgate.netnih.gov.

Future Directions and Translational Research Perspectives

Exploration of Novel Biological Targets and Therapeutic Applications

While Alatamine's cardioprotective and neuroprotective activities are established, its complex chemical structure as a sesquiterpenoid alkaloid, characteristic of the Celastraceae family, suggests a broader spectrum of potential biological targets and therapeutic applications biocrick.commdpi.comresearchgate.net. The Celastraceae family is known for producing compounds with immunosuppressive, anti-tumor, anti-bacterial, anti-inflammatory, and anti-HIV properties mdpi.comresearchgate.net. This opens avenues for exploring this compound's efficacy in:

Other Cardiovascular Conditions : Beyond AMI, research could investigate this compound's role in chronic heart failure, arrhythmias, or hypertension, given its influence on calcium handling and apoptosis biocrick.com.

Neurodegenerative Diseases : Building on its observed neuroprotective effects, further studies could delve into its potential for treating conditions like Alzheimer's or Parkinson's disease, focusing on mechanisms beyond oxidative stress modulation e-nps.or.kr.

Inflammatory and Autoimmune Disorders : Given the anti-inflammatory potential of compounds from its botanical source, this compound could be explored for its ability to modulate inflammatory pathways implicated in various diseases mdpi.comresearchgate.net.

Oncology : As Euonymus alatus has been studied for its anticancer properties, investigating this compound's direct anti-tumor effects or its role as an adjuvant in cancer therapy warrants attention researchgate.netresearchgate.nete-nps.or.kr.

Metabolic Disorders : The plant source Euonymus alatus also shows promise in antidiabetic activity, suggesting a potential for this compound in metabolic research researchgate.net.

Identifying novel biological targets through high-throughput screening and computational methods will be crucial to uncover the full therapeutic potential of this compound.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate this compound's Biological Effects

To comprehensively understand this compound's mechanisms of action, the integration of advanced 'omics' technologies, particularly proteomics and metabolomics, is indispensable. These systems-level approaches can provide a holistic view of cellular responses to the compound nih.govnih.govmetabolon.com.

Proteomics : This involves the large-scale study of proteins, including their expression, modifications, and interactions. Applying proteomics to this compound research can:

Identify direct protein targets and binding partners nih.gov.

Map affected signaling pathways beyond SERCA and Bcl-2/Bax, providing a deeper understanding of its cardioprotective and neuroprotective roles biocrick.com.

Uncover changes in protein networks associated with inflammation, apoptosis, or cellular stress responses.

Metabolomics : This field focuses on the comprehensive analysis of metabolites within a biological system. Metabolomics can:

Reveal alterations in metabolic pathways (e.g., energy metabolism, amino acid metabolism, lipid synthesis) induced by this compound nih.govnih.govmetabolon.comcreative-proteomics.com.

Identify novel biomarkers of this compound's efficacy or potential off-target effects.

Provide insights into how this compound influences cellular energy balance and redox states.

By integrating data from both proteomics and metabolomics, researchers can construct a more complete picture of this compound's impact on cellular physiology, facilitating the discovery of new therapeutic avenues and refining existing ones nih.govnih.govmetabolon.com.

Development of Advanced Drug Delivery Systems for Enhanced Efficacy

Optimizing the delivery of this compound is critical for enhancing its therapeutic efficacy, improving patient convenience, and potentially reducing side effects. Advanced drug delivery systems (DDS) aim to control the drug's release, improve its bioavailability, and enable targeted delivery to specific tissues or cells wikipedia.orgmdpi.com.

Nanoparticle-Based Systems : Encapsulating this compound in nanoparticles, such as liposomes, polymeric nanoparticles, or protein-based nanoparticles, can offer several advantages wikipedia.orgmdpi.comnih.govmdpi.com. These include:

Improved Solubility and Stability : As a natural product, this compound's solubility might be a challenge biocrick.com. Nanocarriers can enhance its dissolution and protect it from degradation.

Targeted Delivery : Nanoparticles can be engineered with specific ligands to target cardiac tissue or neuronal cells, concentrating this compound at the site of action and minimizing systemic exposure wikipedia.orgmdpi.com.

Controlled Release : DDS can provide sustained release of this compound, maintaining therapeutic concentrations over longer periods and potentially reducing dosing frequency wikipedia.orgmdpi.com.

Prodrug Strategies : Chemical modification of this compound to create prodrugs that are activated only at the target site or under specific physiological conditions (e.g., pH, enzyme activity) can improve its pharmacokinetic profile and reduce systemic toxicity nih.gov.

Mucoadhesive Systems : For potential oral administration, developing mucoadhesive formulations could increase the residence time of this compound in the gastrointestinal tract, thereby enhancing absorption and bioavailability mdpi.com.

These advanced DDS approaches could transform this compound into a more effective and patient-friendly therapeutic agent.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Target Identification and Validation : AI algorithms can analyze vast biological datasets (genomic, proteomic, clinical) to predict novel protein targets or pathways that this compound might modulate, based on its known activities and structural features roche.com.

Mechanism of Action Elucidation : ML models can integrate complex 'omics' data to build predictive models that uncover the intricate molecular mechanisms by which this compound exerts its effects mdpi.commednexus.org.

Lead Optimization and Analog Design : AI can predict the impact of structural modifications on this compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties. This enables the de novo design of this compound analogs with improved pharmacological profiles mdpi.commednexus.orgroche.com.

Drug Repurposing : By analyzing existing drug databases and disease signatures, AI can identify other conditions or diseases where this compound might be therapeutically beneficial, leading to faster clinical translation mednexus.org.

Synthesis Route Prediction : AI can assist in designing more efficient and cost-effective synthetic routes for this compound or its derivatives, particularly if natural sourcing becomes challenging mdpi.commednexus.org.

The integration of AI and ML will significantly streamline the research and development pipeline for this compound, enabling faster discovery of its full therapeutic potential.

Sustainable Sourcing and Production Strategies for this compound

As this compound is derived from a natural plant source, Euonymus alatus, ensuring sustainable sourcing and production is crucial for its long-term viability as a therapeutic compound biocrick.comchemfaces.comresearchgate.netresearchgate.netresearchgate.nete-nps.or.kre-nps.or.kr. Over-reliance on wild harvesting can lead to resource depletion and ecological damage.

Sustainable Cultivation : Implementing sustainable agricultural practices for Euonymus alatus cultivation can ensure a consistent and environmentally responsible supply of the raw material. This includes optimizing growing conditions, minimizing water and pesticide use, and promoting biodiversity.

Biotechnology and Synthetic Biology : Exploring alternative production methods, such as microbial fermentation or plant cell culture, could offer a more controlled and scalable source of this compound researchgate.net. This approach can reduce the environmental footprint associated with traditional agriculture and extraction, potentially yielding higher purity and consistent batches.

Green Chemistry Principles : Developing and implementing green chemistry principles in the extraction and purification processes of this compound can minimize environmental impact. This involves using non-toxic solvents, reducing waste generation, and optimizing energy consumption almetac.com.

Circular Economy Integration : Exploring methods to valorize by-products from this compound extraction or synthesis can contribute to a more circular and sustainable production model.

These strategies will be vital in establishing an environmentally responsible and economically viable pathway for this compound's future development and widespread use.

Q & A

Q. What analytical methods are recommended for detecting trace-level impurities in Alatamine?

Analytical methods must achieve sufficient sensitivity to detect impurities at levels derived from risk assessments (e.g., nitrosamine analogs). Techniques like HPLC-MS or GC-MS are prioritized, with validation parameters (precision, accuracy, LOD/LOQ) aligned with regulatory guidelines. Reference standards should be synthesized where feasible; if unavailable, justify absence via structural stability assessments or reaction pathway analysis .

Q. How should researchers design experiments to assess this compound’s stability under varying conditions (e.g., pH, temperature)?

Use a factorial design to test variables (e.g., pH 1–10, 25–60°C) with controlled degradation studies. Include forced degradation (acid/base hydrolysis, oxidative stress) to identify degradation products. Validate stability-indicating assays (e.g., UPLC-PDA) and cross-reference with spectral data (NMR, IR) to confirm structural integrity .

Q. What steps are critical for establishing detection limits for this compound-related impurities in complex matrices?

- Perform spike-and-recovery experiments in representative matrices (e.g., biological fluids, synthetic intermediates).

- Use signal-to-noise ratios (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ) and calibration curves with ≥5 concentration levels.

- Validate method robustness using inter-day/inter-operator reproducibility tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound across independent studies?

Conduct a systematic review with meta-analysis to evaluate variables like dosing regimens, model systems (in vitro vs. in vivo), and endpoint measurements. Apply statistical tools (e.g., funnel plots for publication bias, heterogeneity tests) and validate findings via orthogonal assays (e.g., binding affinity vs. functional activity) .

Q. What methodologies validate the proposed biosynthesis or synthetic pathways of this compound derivatives?

- Use isotopic labeling (e.g., ¹³C, ²H) to trace reaction mechanisms.

- Combine kinetic studies (e.g., Arrhenius plots for activation energy) with computational modeling (DFT for transition states).

- Characterize intermediates via LC-HRMS and X-ray crystallography to confirm stereochemical outcomes .

Q. How can researchers cross-reference conflicting spectral data (e.g., NMR, IR) for novel this compound analogs?

- Perform 2D NMR (COSY, HSQC, HMBC) to resolve signal overlap and assign proton/carbon environments.

- Compare experimental IR spectra with computational simulations (e.g., DFT-generated vibrational modes).

- Validate purity via elemental analysis and HRMS to rule out contaminants .

Data Analysis and Interpretation

Q. What frameworks are used to analyze dose-response contradictions in this compound’s efficacy studies?

Apply the Hill-Langmuir equation to model non-linear responses. Assess confounding factors (e.g., receptor desensitization, metabolite interference) using antagonist controls or knockout models. Use AIC/BIC criteria to compare competing pharmacological models .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles:

- Define critical quality attributes (CQAs: purity, crystallinity).

- Use DOE (design of experiments) to optimize reaction parameters (catalyst loading, solvent polarity).

- Monitor process via PAT (process analytical technology) tools like in-line FTIR .

Methodological Resources

Q. Table 1: Key Techniques for this compound Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.